2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that features a combination of benzoxazole, thiophene, and pyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of Benzoxazole Core: Starting from 2-aminophenol and an appropriate carboxylic acid derivative to form the benzoxazole ring.
Introduction of the Acetamide Group: Acetylation of the benzoxazole derivative to introduce the acetamide group.
Attachment of the Pyrazole Moiety: Synthesis of the pyrazole derivative, followed by its attachment to the acetamide group through a nucleophilic substitution reaction.
Incorporation of the Thiophene Ring: Introduction of the thiophene ring via a coupling reaction, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: Reduction reactions could target the oxo group in the benzoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole, thiophene, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halides (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. This interaction can alter the function of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Lacks the pyrazole and thiophene moieties.
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide: Lacks the benzoxazole moiety.
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(1H-pyrazol-1-yl)ethyl)acetamide: Lacks the thiophene ring.
Uniqueness
The uniqueness of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide lies in its combination of benzoxazole, thiophene, and pyrazole rings, which may confer unique electronic and steric properties, potentially leading to novel biological activities.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(11-22-15-3-1-2-4-16(15)25-18(22)24)19-7-9-21-8-5-14(20-21)13-6-10-26-12-13/h1-6,8,10,12H,7,9,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXQAUWSCVPFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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